molecular formula C20H17NO4 B8416037 (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No. B8416037
M. Wt: 335.4 g/mol
InChI Key: ZEOCVVSTORWZPF-UHFFFAOYSA-N
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Patent
US06211234B1

Procedure details

Benzyl alcohol (5.4 g) is added slowly to a stirred suspension of sodium hydride (2 g, 60% dispersion in mineral oil) in dry dimethylformamide (100 mL). The mixture is stirred for 30 minutes then 2,4-difluoronitrobenzene (3.2 g) is added in one portion. The resulting black solution is stirred at room temperature for 18 hours ,evaporated and the residue partitioned between ether (200 mL) and water (100 mL). The organic phase is washed thoroughly with water, dried and evaporated. The residue is triturated with hot ethanol (50 mL) and the mixture cooled in an ice-bath. The insoluble material is purified by filtration through a bed of silica eluting with a mixture of dichloromethane and petroleum ether, b.p.40-60° C., (1:1 v/v). The filtrate is evaporated and the solid crystallised from ethanol to give 2,4-dibenzyloxynitrobenzene (2.3 g) as a cream coloured solid, m.p. 101-103° C. [Elemental analysis:- C,71.4; H,5.07; N,4.09%. Calculated:- C,71.6; H,5.11; N,4.18%].
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].F[C:12]1[CH:17]=[C:16](F)[CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20]>CN(C)C=O>[CH2:1]([O:8][C:12]1[CH:17]=[C:16]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting black solution is stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether (200 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic phase is washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with hot ethanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The insoluble material is purified by filtration through a bed of silica eluting with a mixture of dichloromethane and petroleum ether, b.p.40-60° C., (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the solid crystallised from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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